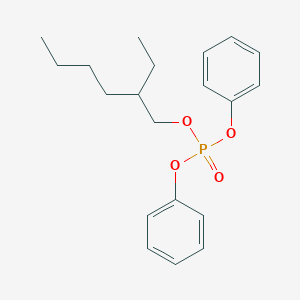

2-Ethylhexyl diphenyl phosphate

概要

説明

準備方法

合成経路と反応条件: : オクタイザーは、ジフェニルホスフェートと2-エチルヘキサノールのエステル化によって合成されます。 反応は通常、硫酸やp-トルエンスルホン酸などの触媒を使用して酸性条件下で行われ、エステル化プロセスを促進します .

工業的製造方法: : 工業的には、オクタイザーの製造は連続エステル化プロセスで行われます。反応混合物を約150〜200℃に加熱し、反応中に生成された水を除去して反応を完結させます。 生成物はその後、蒸留によって精製され、高純度のオクタイザーが得られます .

化学反応の分析

Atmospheric Heterogeneous Oxidation

EHDPP undergoes OH-initiated oxidation when adsorbed on ammonium sulfate particles, a key atmospheric degradation pathway .

| Parameter | Value | Conditions |

|---|---|---|

| Reaction rate constant (EHDPP) | 25°C, (NH)SO particles | |

| Reaction rate constant (DPhP) | Same as above |

-

Mechanism : OH radicals abstract hydrogen atoms from the alkyl chain, leading to formation of oxidized products such as hydroxylated phosphates and carboxylic acids .

-

Environmental Impact : Oxidized EHDPP products exhibit up to 94% lower cytotoxicity compared to the parent compound .

Abiotic Hydrolysis

EHDPP hydrolyzes under environmental and physiological conditions, producing phosphate diesters and alcohols :

| Substrate | Primary Products | Secondary Products |

|---|---|---|

| EHDPP | 2-Ethylhexyl phenyl phosphate (BEHPP) | Diphenyl phosphate (DPHP) |

| BEHPP | Diphenyl phosphate (DPHP) | 2-Ethylhexanol (2-EH) |

-

Kinetics : Hydrolysis rates vary by medium:

Biotic Hydrolysis

Microbial action in wastewater treatment plants (WWTPs) further degrades EHDPP into DPHP and 2-ethylhexanol, which are subsequently mineralized .

Metabolic Transformations

EHDPP undergoes enzymatic metabolism in biological systems, yielding bioactive metabolites :

-

Toxicological Impact :

Reactivity Hazards

EHDPP reacts with strong reducing agents (e.g., hydrides) to produce toxic phosphine gas (PH) . Partial oxidation releases phosphorus oxides (PO), posing combustion risks .

科学的研究の応用

Chemical Properties and Overview

EHDPP is a colorless to pale yellow liquid with the chemical formula CHOP. It is known for its effectiveness in enhancing the flexibility and durability of plastics while also providing flame-retardant properties.

Plasticizers

EHDPP is widely used as a plasticizer in various polymeric materials, particularly in:

- PVC (Polyvinyl Chloride) : Enhances flexibility and processability.

- Polyurethanes : Improves mechanical properties and thermal stability.

- Rubber : Used in formulations to enhance elasticity and resilience.

Table 1: Major Applications of EHDPP in Plastics

| Application Area | Specific Use Cases |

|---|---|

| PVC | Food packaging films, flooring |

| Polyurethanes | Coatings, adhesives |

| Rubber | Automotive parts, seals |

Flame Retardants

EHDPP serves as an effective flame retardant in various products:

- Construction Materials : Used in insulation materials and coatings to meet fire safety standards.

- Textiles : Incorporated into fabrics to reduce flammability.

Table 2: Flame Retardant Applications

| Product Type | Application Description |

|---|---|

| Insulation Materials | Reduces fire risk in buildings |

| Fabrics | Enhances safety in clothing |

Environmental and Health Considerations

Recent studies have raised concerns about the environmental impact and potential health risks associated with EHDPP. It has been classified as persistent and bioaccumulative, which necessitates careful management in industrial applications.

Case Study: NIEHS Study

A study conducted by the National Institute of Environmental Health Sciences (NIEHS) investigated the biological potency of EHDPP. The findings indicated that while EHDPP is stable in formulations, it may exhibit anti-androgenic properties leading to adverse reproductive outcomes in certain animal models .

Regulatory Status

EHDPP is subject to various international regulations concerning its use due to its potential environmental impact. It is not classified as a persistent organic pollutant but is monitored under different chemical safety frameworks globally.

作用機序

オクタイザーは、さまざまな分子標的との相互作用によってその効果を発揮します。

可塑剤: ポリマーマトリックスに組み込まれ、分子間力を減らし、柔軟性を高めます。

難燃剤: 材料の表面に保護的な炭化層を形成し、燃焼を抑制します.

ホルモン模倣作用: ホルモン受容体に結合し、正常な内分泌機能を阻害する可能性があります.

類似化合物との比較

類似化合物

トリフェニルホスフェート: 難燃剤と可塑剤として使用される別の有機リン化合物。

トリス(2-クロロエチル)ホスフェート: ポリウレタンフォームの難燃剤として一般的に使用されます。

トリス(2-ブトキシエチル)ホスフェート: さまざまな用途で難燃剤と可塑剤として使用されています.

独自性: : オクタイザーは、可塑化と難燃性の特性を兼ね備えていることに加えて、比較的低い急性毒性を持つため、ユニークです。 その広い液体範囲は、油圧作動油にも適しており、他の類似の化合物とは異なります .

生物活性

2-Ethylhexyl diphenyl phosphate (EHDP) is an organophosphate compound widely used as a flame retardant and plasticizer in various consumer products. Its biological activity has garnered increasing attention due to potential health risks associated with human exposure and environmental persistence. This article provides a comprehensive overview of the biological activity of EHDP, including its toxicity, metabolic pathways, and effects on different biological systems.

Acute and Chronic Toxicity

EHDP exhibits low acute toxicity based on animal studies. In a non-guideline acute oral toxicity study, doses up to 15,000 mg/kg body weight were administered to Sprague Dawley rats without significant lethality, although some reversible clinical signs were observed . Chronic exposure studies indicate that EHDP can lead to various adverse effects:

- Lowest Observed Adverse Effect Level (LOAEL) : Identified at 0.2% in diet (approximately 164 mg/kg bw/day for males and 174 mg/kg bw/day for females) in a 90-day dietary study .

- Organ Effects : Notable effects included changes in liver, adrenal glands, and ovaries .

Metabolism and Biotransformation

EHDP is metabolized primarily into diphenyl phosphate and hydroxylated metabolites. Studies have shown that the predominant metabolite in fish is 2-ethyl-5-hydroxyhexyl diphenyl phosphate, which exhibits stronger androgen receptor antagonistic activity than EHDP itself . The metabolic pathways include rapid hydrolysis of the 2-ethylhexyl moiety, leading to the formation of 2-ethylhexanol (2-EH), although this metabolite is less frequently discussed in toxicokinetic studies .

Endocrine Disruption Potential

Recent research indicates that EHDP has endocrine-disrupting properties. In vitro studies demonstrated that EHDP acts as an androgen receptor antagonist with a half-maximal inhibitory concentration (IC50) of 37.5 μM . Long-term exposure in medaka fish resulted in intersex conditions among males, highlighting potential reproductive toxicity linked to androgen receptor modulation .

Study on Chicken Embryonic Hepatocytes

A study conducted on chicken embryonic hepatocytes revealed that EHDP elicits cytotoxic effects and alters transcriptomic profiles. The findings suggest that EHDP may interfere with liver function at cellular levels, indicating potential risks for developing organisms exposed during critical growth phases .

Human Exposure Pathways

Human exposure to EHDP primarily occurs through dietary intake, with significant concentrations found in food matrices. A study indicated that EHDP accounted for nearly 75% of total organophosphate flame retardant exposure among participants from Norway, emphasizing the importance of monitoring dietary sources . Urinary metabolites were extensively analyzed, revealing higher concentrations of hydroxylated forms compared to parent compounds .

Summary of Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

| Aspect | Findings |

|---|---|

| Acute Toxicity | Low acute toxicity; no lethality at high doses (up to 15,000 mg/kg) |

| Chronic Toxicity | LOAEL at 0.2% in diet; affects liver, adrenal glands, ovaries |

| Metabolites | Major metabolites include diphenyl phosphate and hydroxylated forms |

| Endocrine Disruption | Androgen receptor antagonist; intersex development in medaka fish |

| Human Exposure | Significant dietary intake; high urinary metabolite concentrations |

特性

IUPAC Name |

2-ethylhexyl diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27O4P/c1-3-5-12-18(4-2)17-22-25(21,23-19-13-8-6-9-14-19)24-20-15-10-7-11-16-20/h6-11,13-16,18H,3-5,12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSLYBDCEGBZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27O4P | |

| Record name | 2-ETHYLHEXYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025300 | |

| Record name | 2-Ethylhexyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylhexyl diphenyl phosphate is a pale yellow liquid. Insoluble in water. (NTP, 1992), Liquid, Pale yellow liquid; [CAMEO] | |

| Record name | 2-ETHYLHEXYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, 2-ethylhexyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl-2-ethylhexyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6677 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

375 °C, BP: 232 °C at 5 mm Hg | |

| Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

224 °C (435 °F) (Open cup) | |

| Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), In water, 1.9 mg/L at 25 °C | |

| Record name | 2-ETHYLHEXYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.090 g/cu cm at 25 °C | |

| Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000629 [mmHg] | |

| Record name | Diphenyl-2-ethylhexyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6677 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

1241-94-7 | |

| Record name | 2-ETHYLHEXYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1241-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octicizer [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001241947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 2-ethylhexyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl diphenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTICIZER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F53Z6NE1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-30 °C | |

| Record name | DIPHENYL-2-ETHYLHEXYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。